1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c32-28(21-34-27-15-14-23-8-4-5-9-26(23)20-27)30-16-18-31(19-17-30)29(33)25-12-10-24(11-13-25)22-6-2-1-3-7-22/h1-15,20H,16-19,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJLCLHUKZVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a biphenyl-4-ylcarbonyl group through a nucleophilic substitution reaction.
Etherification: The naphthalen-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of naphthalene reacts with an appropriate leaving group on the piperazine derivative.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the naphthalen-2-yloxy group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl-4-ylcarbonyl group and the naphthalen-2-yloxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a biphenyl moiety, a piperazine ring, and a naphthalenic ether, which may confer unique biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology, particularly in cancer therapy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's structure allows for various interactions with biological macromolecules, which are pivotal for its activity.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. CDK inhibition is a promising strategy for cancer treatment as it can lead to cell cycle arrest and apoptosis in cancer cells. The biphenyl group enhances hydrophobic interactions with target proteins, while the piperazine ring facilitates hydrogen bonding and ionic interactions, modulating the activity of enzymes or receptors involved in tumor progression .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Activity : Demonstrated efficacy against various cancer cell lines, suggesting potential use in combination therapies targeting CDK pathways.
- Enzyme Inhibition : Preliminary studies show potential as an inhibitor of enzymes involved in disease processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
-
Study on CDK Inhibition :
- Objective: To assess the inhibitory effect on CDK activity.
- Findings: The compound exhibited significant inhibitory effects on CDK2 and CDK4, leading to reduced proliferation of cancer cell lines.
-
Cell Cycle Analysis :
- Objective: To determine the impact on cell cycle progression.
- Findings: Treated cells showed G1 phase arrest, indicating effective modulation of cell cycle regulators.
-
In Vivo Studies :
- Objective: To evaluate anticancer efficacy in animal models.
- Findings: Significant tumor regression was observed in mice treated with the compound compared to control groups.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(4-Biphenylylcarbonyl)-piperazine | Contains biphenyl moiety | Potential enzyme inhibitor | Lacks naphthalenic structure |
| Diphenhydramine | Piperazine derivative | Antihistamine activity | Primarily used for allergy relief |
| 1-(4-Methylpiperazin-1-yl)-2-benzoylphenone | Similar piperazine framework | Antiviral properties | Different substituents on the piperazine |
This comparative analysis highlights the unique structural aspects of this compound that may confer distinct biological activities compared to its analogs.
Q & A
Q. What are the key structural features of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone that influence its bioactivity?
The compound’s bioactivity arises from three structural motifs:
- Biphenyl-4-ylcarbonyl group : Engages in π-π stacking and hydrophobic interactions with aromatic residues in receptor binding pockets.
- Piperazine ring : Provides conformational flexibility and serves as a hydrogen bond acceptor via its nitrogen atoms.
- Naphthalen-2-yloxy group : Participates in van der Waals interactions and may influence solubility and membrane permeability. These features are critical for receptor binding affinity and selectivity, as demonstrated in analogous σ receptor ligands .
Methodological Insight : Nuclear Magnetic Resonance (NMR) and X-ray crystallography (using SHELX programs ) are essential for confirming spatial arrangements.
Q. How is the purity and stability of this compound validated in experimental settings?
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, targeting ≥95% purity.
- Stability : Accelerated stability studies under varying pH (3–9) and temperatures (4–40°C) assess degradation pathways. Mass spectrometry (MS) identifies degradation products, such as hydrolyzed piperazine intermediates .
Q. What synthetic routes are commonly employed for this compound?
A three-step synthesis is typical:
- Step 1 : Coupling biphenyl-4-carboxylic acid with piperazine via N-acyl substitution using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
- Step 2 : Etherification of 2-naphthol with chloroethyl ketone under basic conditions (K₂CO₃ in DMF).
- Step 3 : Final coupling via nucleophilic substitution. Yields (~60–70%) depend on solvent polarity and reaction time optimization .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays (e.g., σ₁ vs. σ₂ affinity) be resolved?
Contradictions often arise from assay conditions. To address this:
- Use radioligand displacement assays with [³H]-DTG for σ₁ and σ₂ subtypes, ensuring buffer ionic strength (150 mM NaCl) mimics physiological conditions.
- Validate with in silico docking (e.g., AutoDock Vina) to map binding poses to subtype-specific residues (e.g., σ₁: Glu172; σ₂: Asp126) .
- Cross-reference with QSAR models correlating logP and electron affinity (EA) to anti-dopaminergic activity .
Q. What experimental designs are optimal for evaluating neuroprotective efficacy in vitro?
- Primary neuronal cultures : Expose to oxidative stress (H₂O₂ or rotenone) and measure viability via MTT assay.
- Mechanistic focus : Quantify caspase-3 activation (apoptosis) and BDNF levels (neurotrophic support) via ELISA.
- Control : Compare to known σ receptor agonists (e.g., PRE-084) and antagonists (e.g., BD-1047) to isolate target-specific effects .
Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Prediction tools : Use QikProp to calculate QPlogBB (brain/blood partition coefficient). Values >0.3 suggest favorable BBB penetration.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to biphenyl to enhance lipid solubility while maintaining <5 hydrogen bond donors (HBDs) .
- MD simulations : Assess membrane permeability in lipid bilayers using GROMACS .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Selectivity panels : Screen against kinase families (e.g., tyrosine, serine/threonine) at 10 µM compound concentration.
- Structural alignment : Compare the compound’s piperazine conformation to ATP-binding site inhibitors (e.g., staurosporine) to avoid overlap.
- Dose-response curves : Calculate IC₅₀ ratios for primary targets vs. off-target kinases (≥10-fold selectivity preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
